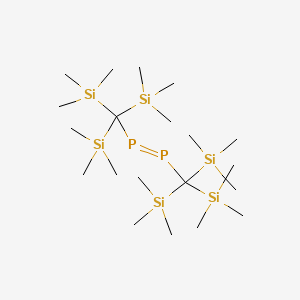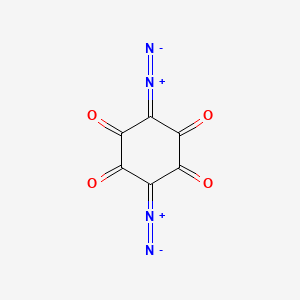
3,6-Bis(diazo)cyclohexane-1,2,4,5-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- is a unique organic compound characterized by the presence of two diazo groups attached to a cyclohexanetetrone core The diazo groups consist of two linked nitrogen atoms, which are highly reactive and can participate in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- typically involves the diazotization of primary amines. One common method is the reaction of primary aliphatic amines with nitrous acid, which generates diazonium salts. These salts can then be converted into diazo compounds under specific conditions . Another method involves the oxidation of free hydrazones using oxidizing agents like iodosylbenzene .
Industrial Production Methods
Industrial production of diazo compounds often involves large-scale diazotization reactions. These processes require careful control of reaction conditions to ensure safety and maximize yield. The use of sulfonic acid-based cation-exchange resins as proton sources for diazotization in water has been reported as an efficient and environmentally friendly method .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazo groups into amines or other functional groups.
Substitution: The diazo groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with diazo compounds include oxidizing agents like iodosylbenzene, reducing agents, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions with 1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carbenes, which are highly reactive intermediates that can participate in further reactions .
Aplicaciones Científicas De Investigación
1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- involves the generation of highly reactive intermediates, such as carbenes, through the decomposition of the diazo groups. These intermediates can then participate in various chemical reactions, including cycloadditions and insertions into C-H and C-C bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the intermediates formed.
Comparación Con Compuestos Similares
Similar Compounds
Diazomethane (CH2N2): A simple diazo compound used in organic synthesis.
Ethyl diazoacetate (N2CHCOOEt): A commercially relevant diazo compound used in various chemical reactions.
Uniqueness
1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- is unique due to its cyclohexanetetrone core and the presence of two diazo groups. This structure provides distinct reactivity and potential for forming complex molecules through various chemical reactions. Its ability to generate carbenes and participate in cycloaddition reactions makes it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
7232-20-4 |
|---|---|
Fórmula molecular |
C6N4O4 |
Peso molecular |
192.09 g/mol |
Nombre IUPAC |
3,6-didiazocyclohexane-1,2,4,5-tetrone |
InChI |
InChI=1S/C6N4O4/c7-9-1-3(11)5(13)2(10-8)6(14)4(1)12 |
Clave InChI |
CMTGLVXQARAGMY-UHFFFAOYSA-N |
SMILES canónico |
C1(=[N+]=[N-])C(=O)C(=O)C(=[N+]=[N-])C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


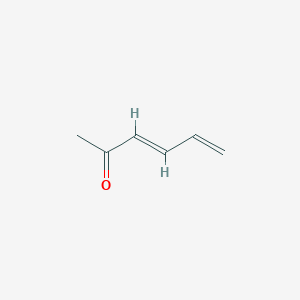
![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
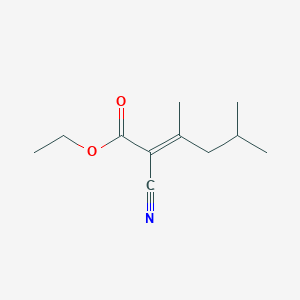
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
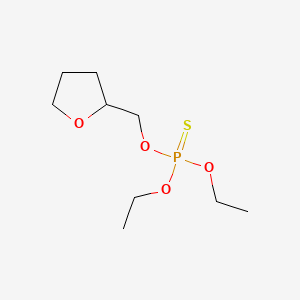
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
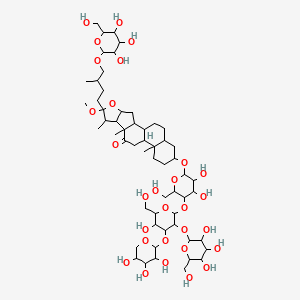
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)

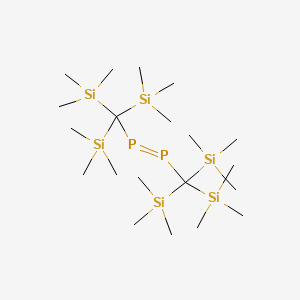
![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
![1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159018.png)
